Cas no 2361609-67-6 (2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole)

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole structure
2361609-67-6 structure
Product Name:2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
CAS No:2361609-67-6
MF:C10H15N3O2
MW:209.245002031326
CID:5946448
PubChem ID:139026419
Update Time:2025-07-09

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • EN300-7434144
    • 2361609-67-6
    • 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
    • rac-(1R,5R)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptane
    • Inchi: 1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
    • InChI Key: AXWYPKSQAUOUCG-XVKPBYJWSA-N
    • SMILES: O1C(COC)=NN=C1[C@]12CC[C@H]1CCN2

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 60.2Ų

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole Pricemore >>

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Additional information on 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole: A Comprehensive Overview

The compound with CAS No. 2361609-67-6, known as 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of the oxadiazole class, which is widely recognized for its versatility in drug design and material science.

The azabicyclo[3.2.0]heptane moiety in this compound is a key structural feature that contributes to its stereochemical complexity and biological activity. Recent studies have highlighted the importance of such bicyclic structures in modulating pharmacokinetic properties and enhancing bioavailability. The (1S,5S) configuration further underscores the stereochemical precision required for optimal performance in therapeutic applications.

One of the most intriguing aspects of this compound is its methoxymethyl substituent at the 5-position of the oxadiazole ring. This group not only enhances solubility but also plays a critical role in stabilizing the molecule's conformation. Research has shown that such modifications can significantly influence the molecule's interaction with biological targets, making it a promising candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole with unprecedented accuracy. These studies have revealed that the molecule exhibits favorable electronic characteristics for use in sensors and electronic devices.

In terms of synthesis, this compound is typically prepared through a multi-step process involving cyclization reactions and stereochemical control techniques. The use of chiral auxiliaries has been pivotal in achieving the desired (1S,5S) configuration during synthesis.

From an application standpoint, 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole has shown potential in several areas including drug delivery systems and advanced materials science. Its ability to form stable complexes with metal ions makes it a valuable component in catalytic processes.

Moreover, recent research has explored the use of this compound in bioconjugation reactions, where its reactivity and selectivity have been optimized for specific biomedical applications. These findings underscore its versatility and adaptability across diverse chemical environments.

In conclusion, 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole represents a significant advancement in modern organic chemistry due to its unique structure and multifaceted applications.

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